molecular formula C12H16N4O3S2 B2866901 2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole CAS No. 1797905-47-5

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole

Cat. No.: B2866901
CAS No.: 1797905-47-5
M. Wt: 328.41
InChI Key: PDOSATHLBGWXKL-UHFFFAOYSA-N
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Description

2-((1-((1-Isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole ( 1797905-47-5) is a sophisticated synthetic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a unique heterocyclic architecture, integrating a thiazole ring linked via an ether bond to an azetidine scaffold, which is further functionalized with a sulfonyl group connected to a 1-isopropyl-1H-imidazole moiety . This specific structural combination is designed to explore structure-activity relationships (SAR) in the development of novel bioactive molecules . With a molecular formula of C12H16N4O3S2 and a molecular weight of 328.41 g/mol, this compound serves as a valuable chemical intermediate or a potential pharmacophore in drug discovery efforts . Its calculated properties, including a topological polar surface area of 114 Ų, suggest characteristics relevant for molecules interacting with biological systems . Researchers utilize this compound primarily as a key building block in the synthesis and investigation of new therapeutic agents. Its complex structure, featuring multiple nitrogen and sulfur heteroatoms, makes it a compelling subject for studies in heterocyclic chemistry, particularly in the design of antimicrobial agents and the exploration of hybrid compounds that leverage the known pharmacological profiles of thiazole, imidazole, and azetidine rings . The product is supplied with a minimum purity of 90%+ . This product is For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S2/c1-9(2)15-7-11(14-8-15)21(17,18)16-5-10(6-16)19-12-13-3-4-20-12/h3-4,7-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOSATHLBGWXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)thiazole is a complex organic compound with potential pharmacological applications. Its structure incorporates multiple heterocycles, which are often linked to diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O3S2, with a molecular weight of 328.4 g/mol. The compound features a thiazole ring, an azetidine moiety, and an isopropyl-substituted imidazole, which contribute to its unique reactivity and biological interactions .

Property Value
Molecular FormulaC12H16N4O3S2
Molecular Weight328.4 g/mol
CAS Number1797905-47-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit key enzymes involved in cell proliferation and inflammation, making it a candidate for anticancer and anti-inflammatory therapies.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The thiazole moiety could bind to various receptors, influencing signaling pathways related to cancer and inflammation.
  • Antimicrobial Activity : The imidazole structure is known for its antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have shown that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Results : Significant inhibition of cell growth was observed at concentrations ranging from 10 µM to 50 µM .

Antimicrobial Activity

The presence of the imidazole ring suggests potential antimicrobial properties:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Ranges from 64 µg/mL to 512 µg/mL for similar compounds .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Imidazole Derivatives :
    • Researchers synthesized various imidazole-based compounds and assessed their anticancer properties.
    • Results indicated that modifications in the side chains significantly affected their cytotoxicity and selectivity towards cancer cells .
  • Antimicrobial Evaluation :
    • A series of thiazole derivatives were tested against bacterial strains.
    • Compounds showed varying degrees of antimicrobial activity, highlighting the importance of structural features in determining efficacy .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : X-ray crystallography (using SHELX ) of related compounds reveals that sulfonamide groups adopt planar conformations, optimizing interactions with enzyme active sites. The azetidine’s puckered geometry may reduce torsional strain compared to larger rings .
  • Activity Trends : Halogenated aryl groups (e.g., 4-Br in 9c ) enhance activity in enzymatic assays, but the target compound’s isopropylimidazole could mitigate toxicity associated with halogens .
  • Synthetic Challenges : The azetidine-sulfonyl linkage requires stringent anhydrous conditions, whereas triazole-forming reactions (for 9a–e ) are more tolerant of aqueous environments .

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